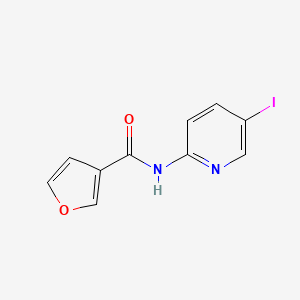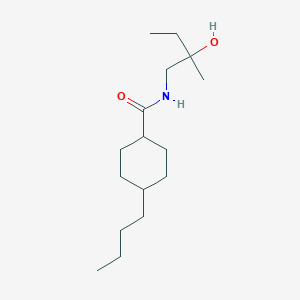![molecular formula C16H21BrN4 B7589179 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine can induce various biochemical and physiological effects in cancer cells, including the downregulation of oncogenic signaling pathways, the inhibition of angiogenesis, and the activation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine. One potential direction is the development of new formulations that can improve the solubility and bioavailability of this compound. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine is a promising compound that has shown potent antitumor activity in various studies. Its potential applications in the field of medicine make it a subject of interest for researchers, and further studies are needed to explore its full therapeutic potential.
Synthesis Methods
The synthesis of 6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine involves the reaction of 6-bromo-3-nitro-4-aminobenzonitrile with N-methylpiperidine in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine has shown potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4/c1-21-6-4-11(5-7-21)9-20-16-13-8-12(17)2-3-15(13)19-10-14(16)18/h2-3,8,10-11H,4-7,9,18H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCTXMNNJCWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=C3C=C(C=CC3=NC=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)
![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![4-[3-(2-Oxopyridin-1-yl)propanoyl]morpholine-2-carboxylic acid](/img/structure/B7589129.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)

![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)


![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)